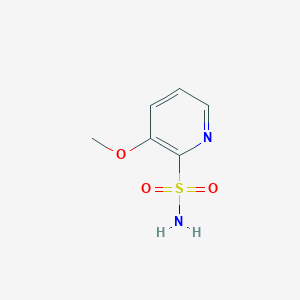

3-Methoxypyridine-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

3-methoxypyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTFTODLVLJQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566809-26-4 | |

| Record name | 3-methoxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxypyridine 2 Sulfonamide and Its Derivatives

Strategies for Constructing the 3-Methoxypyridine (B1141550) Core

Regioselective Functionalization Approaches

The precise functionalization of the pyridine (B92270) ring is paramount in synthesizing the target compound. The electronic nature of the pyridine ring, an electron-deficient heterocycle, along with the influence of existing substituents, dictates the position of incoming groups.

One common approach involves the direct C-H activation of the pyridine ring. For instance, the use of magnesium- or zinc-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can facilitate regioselective metalation. thieme-connect.de In the case of 3-methoxypyridine, treatment with TMPMgCl·LiCl allows for functionalization at the 4-position. researchgate.net This highlights the directing effect of the methoxy (B1213986) group. To achieve functionalization at the desired 2-position for our target molecule, alternative strategies or blocking groups might be necessary.

Another powerful technique is palladium-catalyzed cross-coupling reactions. A strategically placed halogen, such as bromine, at the 2-position of a 3-methoxypyridine scaffold serves as a versatile handle for introducing various functionalities. For example, 2-bromo-3-methoxypyridine (B21398) is a valuable precursor that can undergo reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to build more complex structures.

A "top-down" approach using methoxypyridine intermediates has also been explored in the synthesis of complex alkaloids. nih.gov This strategy leverages the reduced basicity of the nitrogen atom in 2-methoxypyridines, which can be attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation of basicity can facilitate reactions that would otherwise be low-yielding. nih.gov

Methodologies for Methoxy Group Introduction

The introduction of a methoxy group onto a pyridine ring can be achieved through several methods, with the choice often depending on the starting material and the desired regiochemistry.

Nucleophilic aromatic substitution (SNAr) is a frequently employed method. This typically involves the reaction of a pyridine derivative bearing a good leaving group, such as a halogen, with a methoxide (B1231860) source. The regioselectivity of this reaction can be highly dependent on the solvent. For instance, the reaction of a dichloropyridine with a methoxide anion has been shown to yield the 2-methoxy isomer preferentially in solvents like THF or dichloromethane, while the use of DMF or methanol (B129727) favors the 6-methoxy isomer.

In some synthetic pathways, the methoxy group is introduced early on. For example, in the synthesis of certain herbicide intermediates, a 2-oxo-pyridine can be converted to a 2-methoxypyridine. google.com This transformation is a key step before subsequent functionalization to introduce the sulfonyl chloride group. google.com The introduction of methoxy groups has also been shown to improve the in vitro potency of certain pyridine-based compounds. nih.gov

The table below summarizes some of the key research findings related to the synthesis of the 3-methoxypyridine core.

| Starting Material | Reagent/Catalyst | Product | Key Finding | Reference |

| 3-Methoxypyridine | TMPMgCl·LiCl | 4-Functionalized 3-methoxypyridine | Regioselective C-H activation at the 4-position. | thieme-connect.deresearchgate.net |

| 2-Bromopyridine | Arylboronic acid, Pd catalyst | 2-Arylpyridine | Versatility of halopyridines in cross-coupling reactions. | |

| Dichloropyridine | Methoxide anion | 2-Methoxypyridine or 6-Methoxypyridine | Solvent-dependent regioselectivity in SNAr reactions. | |

| 2-Oxo-pyridine | Not specified | 2-Methoxypyridine | Intermediate step in the synthesis of herbicide precursors. | google.com |

Sulfonamide Moiety Formation

The formation of the sulfonamide group is a cornerstone of many synthetic endeavors in medicinal chemistry. The robust nature and favorable biological properties of the sulfonamide functional group make it a common motif in drug candidates. thieme-connect.comeurjchem.com

Amidation Reactions of Sulfonyl Chlorides and Sulfonic Acids

The most classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comresearchgate.net This method is generally high-yielding and utilizes readily available starting materials. thieme-connect.commdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

While effective, the synthesis of the prerequisite sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or concentrated sulfuric acid, which raises environmental concerns. thieme-connect.com To circumvent the need to handle potentially unstable or hazardous sulfonyl chlorides, methods for the direct synthesis of sulfonamides from sulfonic acids have been developed. organic-chemistry.org One such approach involves a microwave-assisted, one-pot synthesis where the sulfonic acid is activated in situ before reaction with the amine. organic-chemistry.org

Oxidative Sulfonylation Pathways

Oxidative sulfonylation methods provide an alternative route to sulfonamides, often under milder conditions. These methods typically involve the in situ generation of a reactive sulfur species that then couples with an amine.

One strategy is the oxidative S-N coupling between thiols and amines. thieme-connect.com This can be achieved under metal-free conditions using an oxidant like I2O5. thieme-connect.com Another approach is the oxidative β-C–H sulfonylation of cyclic amines, which installs an enaminyl sulfone functionality. nih.gov

Recent advances have also explored the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in multicomponent reactions to form sulfonyl-containing compounds. thieme-connect.comresearchgate.net Electrochemical methods are also emerging as a green and efficient way to achieve oxidative sulfonylation. For example, an electrochemical oxidative sulfonylation-azidation of alkenes has been developed for the synthesis of β-azidoarylsulfones. nih.gov

Green Chemistry Approaches to Sulfonamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Flow chemistry has emerged as a powerful tool for the rapid and eco-friendly synthesis of sulfonamide libraries. acs.org Flow reactors allow for precise control of reaction parameters, leading to improved yields and safety, especially for scalable syntheses. acs.org

The use of water as a solvent is another key aspect of green sulfonamide synthesis. mdpi.com Reactions of sulfonyl chlorides with amino acids have been successfully carried out in water using sodium carbonate as a base, offering a simple and environmentally friendly protocol. mdpi.com

Mechanochemistry, which involves solvent-free reactions in a ball mill, presents a promising green alternative. rsc.org A one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides, mediated by solid sodium hypochlorite. rsc.org This method is cost-effective and avoids the use of harsh solvents. rsc.org

Multicomponent reactions in aqueous media also align with green chemistry principles. rsc.org For example, a three-component reaction of a zwitterion, an isocyanide, and a sulfonamide in water can produce sulfonamide derivatives without the need for catalysts or activation. rsc.org

The following table provides a summary of various green approaches to sulfonamide synthesis.

| Methodology | Key Features | Advantages | Reference |

| Flow Chemistry | Use of meso-reactor apparatus | Rapid, safe, scalable, waste minimization | acs.org |

| Aqueous Synthesis | Water as solvent, Na2CO3 as base | Environmentally benign, simple workup | mdpi.com |

| Mechanochemistry | Solvent-free, ball mill reaction | Cost-effective, avoids harsh solvents | rsc.org |

| Multicomponent Reaction | Three-component reaction in water | No catalyst or activation needed, eco-friendly | rsc.org |

| Microwave-Assisted Synthesis | Direct use of sulfonic acids | Avoids isolation of sulfonyl chlorides, rapid | organic-chemistry.org |

Catalytic Coupling Reactions

Catalytic cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For the synthesis of 3-Methoxypyridine-2-sulfonamide and its derivatives, these methods are indispensable for constructing the core pyridine-sulfonamide linkage.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C–N and C–S bonds. mdpi.com Modern advancements, particularly the introduction of bidentate ligands, have transformed this method into a milder and more versatile tool for synthesizing N-aryl sulfonamides. researchgate.net In the context of 3-Methoxypyridine-2-sulfonamide derivatives, this reaction typically involves the coupling of a sulfonamide with an activated pyridine halide, such as 2-halo-3-methoxypyridine.

The success of these couplings is highly dependent on the choice of ligand, copper source, base, and solvent. rsc.org Amino acids, such as L-proline and N,N-dimethylglycine, have been identified as effective and inexpensive ligands that accelerate the coupling by forming soluble copper complexes. rsc.org The reaction mechanism is believed to involve the formation of a Cu(I)-sulfonamide complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-aryl sulfonamide product. mdpi.com

Research has shown that N,N-bidentate ligands and N,O-bidentate ligands are particularly effective in promoting Ullmann-type reactions under milder conditions, expanding the substrate scope to include less reactive halides and tolerating a wider range of functional groups. rsc.orgjst.go.jp For instance, the coupling of sulfonamides with aryl iodides can be facilitated by copper(I) iodide in the presence of ligands like 1,10-phenanthroline. nih.gov

Table 1: Examples of Ligand Systems in Ullmann-Type N-Arylation of Sulfonamides

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | L-Proline | K₂CO₃ | DMSO | 90-110 | researchgate.net |

| CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | rsc.org |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene (B28343) | 110 | nih.gov |

This table presents generalized conditions from the literature for Ullmann-type coupling of sulfonamides and may be adapted for the synthesis of 3-Methoxypyridine-2-sulfonamide derivatives.

Palladium-catalyzed cross-coupling reactions have become some of the most powerful methods for constructing C-C and C-heteroatom bonds in pharmaceutical synthesis. researchgate.net These methods offer high functional group tolerance and catalytic efficiency.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the synthesis of sulfonamide derivatives, it can be adapted in several ways. One approach involves coupling a pyridine boronic acid or ester with a partner containing the sulfonamide moiety. A more convergent strategy involves the direct formation of the aryl-S bond. For example, a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has been developed, using phenyl chlorosulfate (B8482658) as a sulfur dioxide source. nih.gov These sulfonyl chlorides can then be reacted in situ with amines to form the desired sulfonamides. nih.gov

A notable advancement is the palladium-catalyzed three-component synthesis of sulfonamides from an amine, sulfuric chloride (SO₂Cl₂), and an arylboronic acid. nih.govrsc.org This redox-neutral process uses sulfuric chloride as a linchpin, first reacting with a secondary amine to form a sulfamoyl chloride intermediate, which then undergoes Suzuki–Miyaura coupling with a boronic acid. nih.govrsc.org This method demonstrates high functional group tolerance and provides moderate to high yields. nih.gov Research into the synthesis of PI3K/mTOR dual inhibitors has utilized Suzuki coupling to link a borate (B1201080) ester of a methoxypyridine sulfonamide fragment with a bromo-substituted heterocyclic core, demonstrating the utility of this reaction in creating complex derivatives. nih.govnih.gov

Negishi-Type Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, provides a powerful alternative for sulfonamide synthesis. nih.gov One strategy involves the palladium-catalyzed α-arylation of sulfonamide-stabilized anions with aryl halides. nih.govbeilstein-journals.org This approach is effective for creating benzylic sulfonamides from a wide range of aryl iodides, bromides, and triflates. nih.gov

Another Negishi-based method involves the reaction of heteroaryl zinc reagents with a sulfonyl chloride equivalent, such as 2,4,6-trichlorophenyl chlorosulfate (TCPC), to form an activated sulfonate ester. acs.org This ester is a bench-stable alternative to highly reactive pyridine-2-sulfonyl chlorides and reacts readily with amines to form the final sulfonamide product. acs.org The use of organozinc reagents is particularly advantageous for the functionalization of heterocycles. acs.orgnih.gov

Table 2: Comparison of Palladium-Catalyzed Methods for Sulfonamide Synthesis

| Method | Key Reagents | Catalyst/Ligand Example | Key Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki (3-component) | Amine, SO₂Cl₂, Arylboronic Acid | Pd(OAc)₂ / Xantphos | S-C(Aryl) | nih.gov |

| Suzuki (Chlorosulfonylation) | Arylboronic Acid, PhO(SO₂)Cl | Pd(OAc)₂ / SPhos | S-C(Aryl) | nih.gov |

| Negishi (α-Arylation) | Sulfonamide, n-BuLi, ZnCl₂, Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | C-C(Aryl) | nih.gov |

This table summarizes different palladium-catalyzed strategies applicable to the synthesis of sulfonamide derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.gov

For sulfonamide synthesis, MCRs provide a convergent and atom-economical pathway. The aforementioned palladium-catalyzed three-component reaction of an amine, sulfuric chloride, and a boronic acid is a prime example of an MCR strategy for sulfonamide synthesis. nih.govrsc.org This approach streamlines the synthesis by avoiding the isolation of intermediate sulfonyl chlorides. Other MCRs have been developed for creating complex heterocyclic systems that may incorporate a sulfonamide group, such as the reaction of β-sulfonamide ketones, aromatic aldehydes, and 3-amino-1,2,4-triazole to yield triazolopyrimidine derivatives. rsc.org The development of MCRs for the direct synthesis of the 3-methoxypyridine-2-sulfonamide core could significantly expedite the generation of compound libraries for biological screening.

Stereoselective Synthesis (if applicable for chiral derivatives)

While 3-Methoxypyridine-2-sulfonamide itself is achiral, its derivatives may contain stereocenters, necessitating stereoselective synthetic methods. Such methods are crucial when a specific enantiomer or diastereomer is required for biological activity.

Stereoselectivity can be introduced through several strategies:

Catalytic Asymmetric Reactions: The use of chiral catalysts, often a transition metal complexed with a chiral ligand, can guide the formation of a specific stereoisomer. For instance, a palladium-catalyzed asymmetric reaction involving sulfur dioxide insertion has been used to generate α-chiral sulfonates with high enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a chiral starting material can direct the stereochemical outcome of a reaction. For example, the sulfonamidoglycosylation of per-O-acetylated sugars can proceed with excellent β-stereoselectivity, controlled by the sugar backbone. researchgate.net

Dearomatization Reactions: A powerful method for generating chiral, C(sp³)-rich structures is the catalytic enantioselective dearomatization of pyridines. The enantioselective addition of Grignard reagents to 4-methoxypyridinium ions, catalyzed by a copper-chiral ligand complex, yields chiral dihydropyridine (B1217469) derivatives with high enantiomeric excess. acs.org This strategy could be applied to create chiral piperidine (B6355638) or dihydropyridine backbones functionalized with a sulfonamide group.

Optimization of Reaction Conditions and Process Development

The optimization of reaction parameters is critical for transitioning a synthetic route from laboratory scale to industrial production, ensuring high yield, purity, and cost-effectiveness.

The choice of solvent and reaction temperature profoundly impacts the outcome of chemical transformations, influencing reaction rates, yields, and selectivity.

Solvent Effects: Solvents can affect reaction outcomes through their polarity, coordinating ability, and boiling point. In palladium-catalyzed couplings, polar aprotic solvents like DMF, DMSO, or dioxane are common. However, the specific choice can be critical. For instance, in a SOCl₂-mediated condensation to form sulfonylamidines, changing the solvent from chloroform (B151607) to DMF resulted in only trace amounts of product, likely due to a competing reaction between the electrophilic intermediate and DMF. sci-hub.st In some catalytic systems, non-polar solvents like toluene are preferred. acs.org The solubility of reactants, particularly sulfonamides which can have poor solubility in non-polar solvents, must also be considered. sci-hub.st

Reaction Temperature: Temperature is a key parameter for controlling reaction kinetics and selectivity. Many cross-coupling reactions require heating to proceed at a reasonable rate. mdpi.com However, higher temperatures can also lead to side reactions or decomposition of thermally sensitive substrates or catalysts. For example, in a palladium-catalyzed synthesis of sulfonamides and sulfones, the reaction outcome was switched by temperature control; sulfonamide products were formed exclusively at room temperature, while higher temperatures favored the formation of sulfones. acs.org In another case, optimizing the enantioselective addition of a Grignard reagent to a pyridinium (B92312) ion showed that decreasing the temperature from room temperature to -78 °C dramatically increased the enantiomeric excess from 52% to >99%. acs.org

Table 3: Influence of Temperature on Reaction Outcome

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed coupling of N-tosylhydrazones | Room Temperature | Exclusive formation of sulfonamide product | acs.org |

| Pd-catalyzed coupling of N-tosylhydrazones | Elevated Temperature | Dominant formation of sulfone product | acs.org |

| Enantioselective Grignard Addition | Room Temperature | 52% enantiomeric excess | acs.org |

| Enantioselective Grignard Addition | -78 °C | >99% enantiomeric excess | acs.org |

| SOCl₂-mediated condensation | 60 °C in Chloroform | 95% yield | sci-hub.st |

This table illustrates how temperature can be a critical switch for selectivity and a key parameter for optimization.

Catalyst and Ligand System Design for Enhanced Efficiency

The construction of the C-N bond in N-heteroaryl sulfonamides, such as 3-Methoxypyridine-2-sulfonamide, is a pivotal step in its synthesis. Modern organic synthesis has largely moved away from classical methods that often require harsh conditions and offer limited scope, towards transition-metal-catalyzed cross-coupling reactions. Palladium and nickel-based catalyst systems have emerged as the frontrunners in this field, with the design of sophisticated ligands being a key determinant of their success.

Palladium-Catalyzed Systems:

The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds. nih.govnih.gov The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. For the synthesis of heteroaryl sulfonamides, particularly from sterically hindered or electronically challenging substrates like substituted 2-halopyridines, the use of bulky and electron-rich biaryl phosphine ligands is often essential. mdpi.com These ligands facilitate the crucial reductive elimination step from the palladium center, which is often the rate-limiting step in the catalytic cycle.

For the synthesis of a compound like 3-Methoxypyridine-2-sulfonamide, a likely precursor would be 2-chloro-3-methoxypyridine. The coupling of this precursor with a suitable sulfonamide source would be catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium-ligand complex. The choice of ligand is critical to overcome challenges such as catalyst inhibition by the basic nitrogen atom of the pyridine ring. acs.org

Research has shown that Josiphos ligands, such as CyPF-t-Bu, are highly effective for the C-N coupling of heteroaryl chlorides, including 2-chloropyridine, with primary amines, achieving high yields with very low catalyst loadings (as low as 10 ppm of palladium). acs.org This suggests their potential applicability in the synthesis of 3-Methoxypyridine-2-sulfonamide. The robustness of these catalyst systems allows for the coupling of a wide range of substrates with diverse functional groups.

The following table summarizes the performance of various palladium-based catalyst systems in the amination of heteroaryl chlorides, which serves as a model for the synthesis of 3-Methoxypyridine-2-sulfonamide.

| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) | Ref. |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 2-Chloropyridine | Morpholine | 85 | researchgate.net |

| Pd(OAc)₂ | CyPF-t-Bu | NaOtBu | Toluene | 90 | 24 | 2-Chloropyridine | Octylamine | 93 | acs.org |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 3-Bromo-2-aminopyridine | Aniline | 88 | mit.edu |

| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 3-Chloro-2-aminopyridine | Benzylamine | 92 | mit.edu |

Nickel-Catalyzed Systems:

As a more earth-abundant and cost-effective alternative to palladium, nickel-catalyzed cross-coupling reactions have gained significant traction. semanticscholar.org Nickel catalysts have demonstrated remarkable efficacy in the C-N bond formation between aryl halides and sulfonamides, including heteroaryl substrates. rsc.org These reactions can often be performed under milder conditions and sometimes even without the need for a ligand. rsc.org

For instance, photosensitized nickel catalysis has emerged as a powerful tool for the synthesis of N-heteroaryl sulfonamides. rsc.org This dual catalytic system, often employing an iridium-based photosensitizer and a simple nickel salt like NiCl₂·glyme, can activate the C-N bond formation under visible light irradiation at room temperature. rsc.org This methodology has been shown to be effective for the coupling of various heteroaryl halides, including pyridines, with a range of sulfonamides. rsc.org

The development of specific nickel-ligand systems has also expanded the scope of these transformations. For example, the use of phenanthroline ligands in combination with nickel catalysts has been successful in the direct arylation of pyridinium ions. While not a direct sulfonamidation, this highlights the ability of tailored nickel systems to functionalize pyridine rings.

The table below illustrates the effectiveness of nickel-based catalyst systems in the synthesis of N-heteroaryl sulfonamides.

| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Sulfonamide | Yield (%) | Ref. |

| NiCl₂·glyme / Ir(ppy)₂(dtbbpy)PF₆ | dtbbpy | TMG | DMSO | RT | 24 | 4-Bromopyridine | Benzenesulfonamide (B165840) | 90 | rsc.org |

| NiBr₂·glyme / Ir(ppy)₂(dtbbpy)PF₆ | None | DBU | Acetonitrile (B52724) | RT | 24 | 3-Bromopyridine | N-Boc-sulfamide | 85 | |

| (dppe)NiCl₂ | dppe | - | THF | 65 | 12 | Benzyl N-tosyl-N-(4-methoxybenzyl)carbamate | Phenylmagnesium bromide | 58 | semanticscholar.org |

Transition-Metal-Free Approaches:

Recent advancements have also explored transition-metal-free methods for the synthesis of pyridine sulfonamides. One notable approach involves the use of magnesium amides. The reaction of pyridine-2-sulfonyl chloride with magnesium amides of the type R₂NMgCl·LiCl provides a direct route to the corresponding sulfonamides under mild, transition-metal-free conditions. This methodology also allows for the subsequent functionalization of the pyridine ring.

Chemical Transformations and Mechanistic Investigations of 3 Methoxypyridine 2 Sulfonamide

Reactivity of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a versatile moiety known for its stability and its ability to participate in a range of chemical reactions. Its reactivity in 3-Methoxypyridine-2-sulfonamide is influenced by the electronic effects of the adjacent methoxypyridine ring.

Oxidation Reactions Leading to Sulfonic Acid Derivatives

The oxidation of sulfonamides to sulfonic acids represents a fundamental transformation, though it often requires harsh reaction conditions. In related pyridine (B92270) sulfonic acid derivatives, oxidation of substituent groups on the pyridine ring, such as a methyl group, can be achieved to form the corresponding carboxylic acid. While direct oxidation of the sulfonamide nitrogen in 3-Methoxypyridine-2-sulfonamide to a sulfonic acid is not a commonly reported transformation, the sulfur atom is already in its highest oxidation state (+6). Therefore, oxidation reactions would likely target other parts of the molecule. For instance, oxidative processes involving the pyridine ring or the methoxy (B1213986) group are more plausible under specific conditions.

Reduction Reactions to Amine Functionalities

The reduction of a sulfonamide to its corresponding amine is a challenging but valuable transformation in organic synthesis. This reaction typically requires strong reducing agents. While specific studies on the reduction of 3-Methoxypyridine-2-sulfonamide are not prevalent in the reviewed literature, general methods for sulfonamide reduction can be considered. Reagents like lithium aluminum hydride (LiAlH₄) or other strong hydride donors are often employed for this purpose. The reaction proceeds via nucleophilic attack of a hydride on the sulfur atom, followed by cleavage of the S-N bond. The electron-rich nature of the 3-methoxypyridine (B1141550) ring might influence the susceptibility of the sulfonamide group to reduction.

In a broader context, the reduction of a related sulfonic acid group on a pyridine ring to a sulfonyl group has been noted. This suggests that with appropriate reagents, the sulfur center in 3-Methoxypyridine-2-sulfonamide could potentially be reduced.

Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen

Nucleophilic substitution at the sulfonamide nitrogen is a key reaction for the derivatization of this class of compounds. The acidic nature of the sulfonamide proton facilitates deprotonation to form a nucleophilic anion, which can then react with various electrophiles.

In the synthesis of related sulfonamide methoxypyridine derivatives, nucleophilic substitution reactions are employed to introduce diverse functionalities. For example, the nitrogen of a sulfonamide can be alkylated or arylated under basic conditions. nih.gov The choice of base and solvent is crucial for the success of these reactions, with common systems including cesium carbonate in DMF.

Detailed kinetic and thermodynamic analyses for nucleophilic substitution reactions specifically on 3-Methoxypyridine-2-sulfonamide are not extensively documented in the available literature. However, studies on related systems provide valuable insights. For instance, kinetic analyses of the inhibition of biological targets by complex sulfonamide derivatives have been performed, which can indirectly inform on the reactivity of the sulfonamide moiety. nih.gov

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. A notable study describes a one-pot ¹⁵N-labeling procedure for a variety of substituted pyridines, including a sulfonamide-containing pyridine. nih.gov This method involves a Zincke activation strategy, where the pyridine ring is activated, followed by displacement with a ¹⁵N-labeled amine source. The isotopic enrichment is determined by mass spectrometry. nih.gov This approach could be directly applicable to 3-Methoxypyridine-2-sulfonamide to probe the mechanism of reactions involving the pyridine nitrogen or to synthesize labeled standards for analytical purposes.

Such labeling studies can provide definitive evidence for bond-forming and bond-breaking steps in a reaction pathway. For example, in copper-catalyzed diamination reactions of γ-unsaturated sulfonamides, isotopic labeling has been used to support the formation of a primary carbon radical intermediate. rsc.org

Transformations of the Pyridine Ring

The pyridine ring in 3-Methoxypyridine-2-sulfonamide is susceptible to various transformations, influenced by the directing effects of the methoxy and sulfonamide substituents. The methoxy group at the 3-position is an electron-donating group, which can activate the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. Conversely, the sulfonamide group at the 2-position is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.

In the synthesis of complex molecules, the pyridine ring of related methoxypyridine sulfonamides has been functionalized using cross-coupling reactions. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups at specific positions on the pyridine ring, starting from a halogenated precursor. nih.gov This demonstrates the utility of the pyridine scaffold in building more complex molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene. However, the substituents on the 3-Methoxypyridine-2-sulfonamide ring significantly modulate its reactivity and regioselectivity. The methoxy group at the C3 position is an activating, ortho-para directing group, while the sulfonamide group at the C2 position is a deactivating, meta-directing group.

Electrophilic Aromatic Substitution: The combined electronic effects of the substituents make electrophilic attack challenging but predictable. The activating effect of the methoxy group primarily directs incoming electrophiles to the C4 and C6 positions. Conversely, the deactivating sulfonamide group directs towards the C4 and C6 positions (meta to itself). Therefore, electrophilic substitution is most likely to occur at the C4 position, which is favored by both groups, and to a lesser extent at the C6 position. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are generally difficult on simple pyridines unless strong activating groups are present. gcwgandhinagar.combeilstein-journals.org The presence of the activating methoxy group suggests that such reactions could be possible under specific conditions, likely targeting the C4 position. Zeolite catalysts have been shown to improve regioselectivity in electrophilic aromatic substitutions of aromatic compounds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2, C4, C6). The presence of the electron-withdrawing sulfonamide group at C2 further enhances the ring's electrophilicity, especially at the C4 and C6 positions. While the methoxy group at C3 is typically a poor leaving group, nucleophilic substitution of methoxypyridines has been achieved under specific conditions, such as using sodium hydride with lithium iodide as an additive to facilitate amination at the C3 position. ntu.edu.sgstrath.ac.uk For 3-Methoxypyridine-2-sulfonamide, a leaving group (e.g., a halide) at the C4 or C6 position would be readily displaced by nucleophiles. If the molecule were to undergo nucleophilic attack on the ring itself, the most likely positions would be C4 and C6 due to the combined activation by the ring nitrogen and the C2-sulfonamide group.

| Position | Reaction Type | Predicted Reactivity | Justification |

|---|---|---|---|

| C4 | Electrophilic | Most Favorable | Para to activating OMe group; Meta to deactivating SO₂NH₂ group. |

| C5 | Electrophilic | Least Favorable | Meta to activating OMe group; Ortho to deactivating SO₂NH₂ group. |

| C6 | Electrophilic | Favorable | Ortho to activating OMe group; Meta to deactivating SO₂NH₂ group. |

| C4 | Nucleophilic (with LG) | Highly Favorable | Para to ring nitrogen; Activated by SO₂NH₂ group. |

| C6 | Nucleophilic (with LG) | Highly Favorable | Ortho to ring nitrogen; Activated by SO₂NH₂ group. |

Reductive and Oxidative Pathways of the Heteroaromatic System

The stability of the 3-Methoxypyridine-2-sulfonamide molecule towards reduction and oxidation is generally high, a characteristic feature of both sulfonamide and pyridine moieties.

Reductive Pathways: The sulfonamide group is highly resistant to chemical reduction. thieme-connect.com The pyridine ring, while aromatic, can be reduced under catalytic hydrogenation conditions (e.g., using Pd/C, PtO₂) to yield the corresponding piperidine (B6355638). beilstein-journals.org However, these conditions are often harsh and may require high pressures and temperatures. Selective reduction of the pyridine ring without affecting other functional groups can be challenging.

Oxidative Pathways: The sulfonamide group is already in a high oxidation state (+6 for sulfur) and is therefore inert to most oxidizing agents. thieme-connect.com The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides are valuable intermediates for further functionalization of the ring. The heteroaromatic ring itself is generally resistant to oxidative degradation except under very harsh conditions.

Mechanistic Insights from Computational Chemistry

While specific computational studies on 3-Methoxypyridine-2-sulfonamide are not prevalent in the reviewed literature, Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the reaction mechanisms of related sulfonamide and pyridine-containing compounds. researchgate.netnih.govmdpi.com Such studies provide deep insights into transition states, reaction energetics, and the influence of the chemical environment.

Transition State Analysis via Density Functional Theory (DFT)

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for chemical reactions. For 3-Methoxypyridine-2-sulfonamide, DFT could be used to analyze the transition states of potential electrophilic and nucleophilic aromatic substitution reactions. By calculating the energy of the transition state, the activation energy (Ea) for a given reaction can be determined, which allows for the prediction of reaction rates and selectivity. For instance, in a nucleophilic aromatic substitution reaction, DFT can model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group, identifying the highest energy point along the reaction coordinate. researchgate.net Analysis of the vibrational frequencies of the calculated TS structure confirms it as a true first-order saddle point, characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. zsmu.edu.ua

Reaction Pathway Mapping and Energetics

Computational chemistry allows for the mapping of the entire potential energy surface for a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. For 3-Methoxypyridine-2-sulfonamide, this approach could be used to compare the feasibility of different reaction pathways. For example, in a reaction with an electrophile, DFT could map the pathways for attack at the C4, C5, and C6 positions. By comparing the activation energies for each pathway, the regioselectivity can be predicted and explained. escholarship.org Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into reactivity. The HOMO distribution indicates likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack. nih.govresearchgate.net

| Parameter | Significance | Application to 3-Methoxypyridine-2-sulfonamide |

|---|---|---|

| Activation Energy (Ea) | Determines reaction rate and feasibility. | Predicting the most likely sites for electrophilic or nucleophilic attack. |

| Reaction Enthalpy (ΔH) | Indicates if a reaction is exothermic or endothermic. | Assessing the thermodynamic favorability of substitution or redox reactions. |

| Gibbs Free Energy (ΔG) | Determines reaction spontaneity. | Predicting the position of equilibrium for a given transformation. |

| HOMO/LUMO Energies | Indicate electron-donating/accepting ability. | Identifying reactive sites for electrophiles (HOMO) and nucleophiles (LUMO). |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution. | Visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Role of Specific Catalysts and Solvents in Reaction Mechanisms

Computational models can effectively incorporate the effects of catalysts and solvents, providing a more accurate picture of reactions under realistic conditions.

Catalysts: For catalyzed reactions, such as a palladium-catalyzed cross-coupling, DFT can be used to model the entire catalytic cycle. rsc.org This includes steps like oxidative addition, transmetalation, and reductive elimination. The calculations can help understand how the ligand on the metal catalyst influences reactivity and selectivity. For instance, studies on related systems have shown how different phosphine (B1218219) ligands in palladium-catalyzed reactions can enhance reductive elimination steps. thieme-connect.com

Solvents: Solvation effects can be modeled using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit model that treats the solvent as a continuous dielectric medium. zsmu.edu.ua This approach can account for the stabilization of charged intermediates and transition states in polar solvents, which can significantly alter reaction barriers. researchgate.net For reactions involving specific solvent-molecule interactions, like hydrogen bonding, explicit models that include one or more solvent molecules in the calculation can provide more detailed mechanistic insights. nih.gov For 3-Methoxypyridine-2-sulfonamide, modeling reactions in different solvents would be crucial for predicting how the environment affects substitution patterns and reaction rates.

Advanced Spectroscopic and Structural Characterization of 3 Methoxypyridine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment of protons and their spatial relationships through spin-spin coupling. For 3-Methoxypyridine-2-sulfonamide, the spectrum is expected to reveal distinct signals for the methoxy (B1213986) group protons, the sulfonamide protons, and the three protons on the pyridine (B92270) ring.

The pyridine ring protons are anticipated to appear as a coupled system. The proton at the C6 position (H6), being adjacent to the nitrogen atom, would likely be the most deshielded among the ring protons. The H4 and H5 protons would exhibit coupling to each other. The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy (OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

A hypothetical ¹H NMR data table based on chemical shift predictions and known substituent effects on a pyridine ring is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Pyridine) | 8.25 | Doublet of doublets (dd) | J = 4.8, 1.5 |

| H5 (Pyridine) | 7.50 | Doublet of doublets (dd) | J = 8.5, 4.8 |

| H4 (Pyridine) | 7.20 | Doublet of doublets (dd) | J = 8.5, 1.5 |

| NH₂ (Sulfonamide) | 7.90 | Broad Singlet (br s) | - |

| OCH₃ (Methoxy) | 3.95 | Singlet (s) | - |

| Note: This is a table of predicted values for illustrative purposes. |

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The spectrum for 3-Methoxypyridine-2-sulfonamide is expected to show six distinct carbon signals.

The carbon atom C2, bonded to the electron-withdrawing sulfonamide group, and C3, bonded to the electron-donating methoxy group, would be significantly affected. The other pyridine ring carbons (C4, C5, C6) and the methoxy carbon would also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 158.0 |

| C3 (Pyridine) | 161.5 |

| C4 (Pyridine) | 118.2 |

| C5 (Pyridine) | 125.5 |

| C6 (Pyridine) | 148.0 |

| OCH₃ (Methoxy) | 56.5 |

| Note: This is a table of predicted values for illustrative purposes. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex molecules. emerypharma.comresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 3-Methoxypyridine-2-sulfonamide, a H-H COSY spectrum would be expected to show correlations between H4 and H5, and between H5 and H6, confirming their connectivity on the pyridine ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). uvic.caprinceton.edu This allows for the direct assignment of carbon signals based on their attached, and previously assigned, protons. For example, the proton signal at ~3.95 ppm would correlate with the carbon signal at ~56.5 ppm, confirming the OCH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). uvic.caprinceton.edu This is particularly useful for assigning quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the methoxy protons (OCH₃) would show a correlation to the C3 carbon, confirming the position of the methoxy group on the pyridine ring. Similarly, the H4 proton would show a correlation to the C2 carbon, confirming the position of the sulfonamide group.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This technique is essential for confirming the molecular formula of 3-Methoxypyridine-2-sulfonamide. The calculated exact mass can be compared to the experimentally measured mass, with a high degree of confidence. A match within a few parts per million (ppm) confirms the molecular formula. nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O₃S |

| Monoisotopic Mass | 188.02556 Da |

| Predicted [M+H]⁺ | 189.03284 |

| Predicted [M+Na]⁺ | 211.01478 |

| Data sourced from PubChemLite. uni.lu |

In pharmaceutical development and chemical manufacturing, it is crucial to identify and quantify any impurities present in a drug substance. chromatographyonline.com Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for impurity profiling due to its high sensitivity and specificity. biomedres.us

The process involves separating the main compound from its impurities using High-Performance Liquid Chromatography (HPLC). The eluent is then introduced into a mass spectrometer. nih.gov The mass spectrometer can be operated in full-scan mode to detect any ions corresponding to potential impurities. When an impurity is detected, MS/MS can be employed for structural characterization. chimia.ch In an MS/MS experiment, the ion of the impurity (the precursor ion) is selected and fragmented, producing a characteristic pattern of product ions. nih.gov This fragmentation pattern, or "fingerprint," can provide sufficient information to identify the impurity's structure, even when a reference standard is not available. nih.govenovatia.com For 3-Methoxypyridine-2-sulfonamide, this technique would be invaluable for detecting and identifying process-related impurities or degradation products, ensuring the quality and consistency of the material.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For 3-Methoxypyridine-2-sulfonamide, the IR and Raman spectra are complementary, providing a complete vibrational profile. The key functional groups—sulfonamide (-SO₂NH₂), methoxy (-OCH₃), and the pyridine ring—give rise to characteristic absorption bands and Raman shifts.

The sulfonamide group exhibits strong and distinct vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the regions of 1380-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide appear in the 3400-3200 cm⁻¹ range. researchgate.net In the solid state, these N-H stretching bands may be broadened and shifted to lower frequencies due to intermolecular hydrogen bonding. irdg.org

The methoxy group attached to the pyridine ring shows characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O stretching band. The pyridine ring itself contributes to a series of characteristic skeletal vibrations, including C=C and C=N stretching modes in the 1600-1400 cm⁻¹ region. irdg.orgeurjchem.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring. While the -SO₂NH₂ group may not produce intense bands in resonance Raman spectra, its ionization state can be inferred from frequency shifts in other bands. cdnsciencepub.com The Raman spectra of related pyridine sulfonamides show that changes in molecular interaction and conformation can lead to noticeable differences in the spectra, especially in the fingerprint region below 1700 cm⁻¹. cdnsciencepub.comgoogle.com

Table 1: Predicted Vibrational Frequencies for 3-Methoxypyridine-2-sulfonamide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 (broad in solid state) | 3400-3200 |

| S=O Asymmetric Stretch | 1380-1310 (strong) | 1380-1310 (weak) | |

| S=O Symmetric Stretch | 1180-1150 (strong) | 1180-1150 (strong) | |

| S-N Stretch | 940-900 | 940-900 | |

| Pyridine Ring | C-H Stretch | ~3100-3000 | ~3100-3000 |

| C=C, C=N Stretch | 1600-1400 | 1600-1400 | |

| Methoxy (-OCH₃) | C-H Stretch | ~2950, ~2850 | ~2950, ~2850 |

| C-O Stretch | ~1250 | ~1250 |

Note: These are predicted frequency ranges based on data from analogous compounds. Actual values may vary.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

For pyridine sulfonamide derivatives, X-ray crystallographic studies have shown that these molecules often adopt specific conformations to maximize intramolecular stability and optimize packing in the crystal lattice. The sulfonamide group is a key player in forming hydrogen bonding networks, acting as both a hydrogen bond donor (via the -NH₂ group) and an acceptor (via the sulfonyl oxygens).

In the case of 3-Methoxypyridine-2-sulfonamide, it is anticipated that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The sulfonamide -NH₂ group would likely form hydrogen bonds with the sulfonyl oxygen atoms or the nitrogen atom of the pyridine ring of adjacent molecules. Such interactions are crucial in defining the supramolecular architecture of the crystal. researchgate.net

A hypothetical crystal structure analysis for 3-Methoxypyridine-2-sulfonamide would likely reveal a monoclinic or orthorhombic crystal system, which is common for such organic molecules. researchgate.net The unit cell parameters would define the dimensions of the repeating unit of the crystal lattice.

Table 2: Hypothetical Crystallographic Data for 3-Methoxypyridine-2-sulfonamide

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1200-1800 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | N-H···O, N-H···N |

Note: These values are hypothetical and based on crystallographic data of structurally similar compounds like N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide. researchgate.net

Chromatographic Purity Assessment and Quantification Methods

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds. A validated Reverse-Phase HPLC (RP-HPLC) method can accurately quantify 3-Methoxypyridine-2-sulfonamide and separate it from potential impurities, such as starting materials, by-products, and degradation products. wu.ac.thwu.ac.th

The development of an HPLC method for this compound would involve optimizing the mobile phase composition, column type, and detector wavelength. A C18 or C8 column is typically effective for separating sulfonamide derivatives. wu.ac.thresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good resolution of all components. researchgate.netnanobioletters.com UV detection is suitable, with the wavelength set to a λmax of the compound for optimal sensitivity.

Method validation according to regulatory guidelines would ensure the method is accurate, precise, linear, specific, and robust for its intended purpose of purity assessment. wu.ac.th

Table 3: Representative HPLC Method for Purity Analysis of 3-Methoxypyridine-2-sulfonamide

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at ~270 nm |

Note: This is a representative method based on HPLC analysis of other sulfonamides and may require optimization. nanobioletters.comresearchgate.net

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the standard method for identifying and quantifying volatile impurities and residual solvents in drug substances. tandfonline.com Residual solvents are organic volatile chemicals used during the synthesis or purification process and must be controlled within strict limits.

For 3-Methoxypyridine-2-sulfonamide, a headspace GC method would be appropriate for analyzing residual solvents without dissolving the sample in a solvent that might interfere with the analysis. chromatographyonline.com The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This technique is highly sensitive and specific for volatile compounds.

Common solvents used in the synthesis of related compounds, such as pyridine, methanol, ethanol, acetone, and ethyl acetate, could be monitored using this method. nih.gov The GC method would utilize a capillary column with a suitable stationary phase (e.g., a polar phase like WAX or a non-polar phase like 5% phenyl-methylpolysiloxane) to achieve separation of the solvents. nih.gov

Table 4: Typical Headspace GC-MS Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Headspace Sampler | |

| Vial Equilibration Temp | 80-100 °C |

| Vial Equilibration Time | 15-30 min |

| GC System | |

| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 200 °C |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min |

| MS Detector | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

Note: These conditions are based on standard methods for residual solvent analysis and may be optimized for specific solvent profiles. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design Strategies for 3 Methoxypyridine 2 Sulfonamide Derivatives

Rational Design Principles for Modulating Molecular Interactions

Rational drug design for derivatives of 3-methoxypyridine-2-sulfonamide involves a deep understanding of how the molecule interacts with its biological target. This process is broadly categorized into ligand-based and structure-based approaches, often employing techniques like scaffold hopping and bioisosteric replacement to discover novel and improved chemical entities. nih.govcore.ac.uk

Scaffold hopping is a crucial strategy in medicinal chemistry used to identify structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach aims to generate new chemical entities with improved properties, such as enhanced affinity, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and to secure novel intellectual property. uniroma1.itnih.gov For the 3-methoxypyridine-2-sulfonamide framework, the pyridine (B92270) ring serves as the core scaffold. A hopping strategy might involve replacing this pyridine core with other heterocyclic systems like pyrimidine, pyrazole, or even non-aromatic rings, while maintaining the essential spatial arrangement of key interacting groups (the methoxy (B1213986) and sulfonamide moieties). nih.govuniroma1.it

Bioisosteric replacement, a related concept, involves substituting functional groups with other groups that possess similar physical or chemical properties, leading to comparable biological activity. nih.govresearchgate.net This technique is fundamental to optimizing lead compounds. For instance, the methoxy group (-OCH₃) at the 3-position could be replaced by other bioisosteres to fine-tune electronic properties, metabolic stability, or target interactions.

Classical Bioisosteres: Replacements like an ethoxy (-OCH₂CH₃), a hydroxyl (-OH), or an amino (-NH₂) group could alter hydrogen bonding potential and polarity.

Non-Classical Bioisosteres: More complex replacements, such as a methylthio (-SCH₃) or a small alkyl group, could be explored to modulate lipophilicity and steric profile.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 3-Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduces hydrogen bond donor capability, may increase polarity. |

| Amino (-NH₂) | Introduces hydrogen bond donor capability, can act as a basic center. | |

| Trifluoromethoxy (-OCF₃) | Increases lipophilicity and metabolic stability; strong electron-withdrawing effect. | |

| 2-Sulfonamide (-SO₂NH₂) | Carboxamide (-CONH₂) | Alters geometry and hydrogen bonding pattern; generally less acidic. |

| Phosphonamide (-PO(OH)NH₂) | Changes geometry to tetrahedral and introduces different charge distribution. | |

| N-Acylsulfonamide (-SO₂NHCOR) | Increases acidity and introduces additional points for interaction. |

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) becomes the primary strategy. This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For 3-methoxypyridine-2-sulfonamide, a pharmacophore model would likely highlight the pyridine nitrogen as a hydrogen bond acceptor, the sulfonamide NH as a donor, and the sulfonamide oxygens as acceptors. nih.gov

Conversely, when the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), structure-based drug design (SBDD) offers a powerful, rational approach. researchgate.net Molecular docking simulations can predict how a ligand like 3-methoxypyridine-2-sulfonamide fits into the target's binding site. mdpi.com This allows for the precise design of modifications to improve binding affinity and selectivity. For example, if the methoxy group is near a hydrophobic pocket, it could be extended to an ethoxy or propoxy group to enhance van der Waals interactions. If the sulfonamide group is forming a critical hydrogen bond with an amino acid residue like threonine, its position and orientation would be preserved while modifying other parts of the molecule to explore new interactions. mdpi.comnih.gov

Influence of Substituent Variations on Physicochemical and Biological Interactions

The biological activity of a molecule is intimately linked to its physicochemical properties. For 3-methoxypyridine-2-sulfonamide derivatives, the electronic and steric nature of its core functional groups, its hydrogen bonding capacity, and its lipophilicity are critical determinants of its interactions with biological targets.

The pyridine ring is an electron-deficient aromatic system. The substituents at the 2- and 3-positions significantly modulate its electronic properties.

3-Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. rsc.orgrsc.org This can enhance certain interactions, such as π-π stacking or cation-π interactions with the target protein.

2-Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group (EWG) through induction. rsc.org This effect decreases the basicity of the pyridine nitrogen and makes the sulfonamide protons acidic. The interplay between the EDG at position 3 and the EWG at position 2 creates a unique electronic environment that dictates the molecule's reactivity and binding capabilities. nih.gov

Sterically, the arrangement of these groups is also critical. The sulfonamide group at the 2-position, adjacent to the pyridine nitrogen, can influence the conformation of the molecule and may engage in intramolecular hydrogen bonding, which in turn affects the molecule's preferred shape in solution. rsc.org

Hydrogen bonds are among the most important non-covalent interactions in drug-receptor binding. The 3-methoxypyridine-2-sulfonamide scaffold possesses multiple sites for hydrogen bonding:

Hydrogen Bond Acceptors: The pyridine nitrogen, the two sulfonamide oxygen atoms, and the methoxy oxygen. nih.gov

Hydrogen Bond Donor: The sulfonamide N-H group. nih.gov

The strength and geometry of these interactions are paramount. The sulfonamide group is a particularly potent hydrogen bond donor and acceptor, often anchoring ligands to their protein targets. nih.govacs.org Studies on related pyridine sulfonamides have shown that an intramolecular hydrogen bond can form between the sulfonamide N-H and the pyridine nitrogen. rsc.orgresearchgate.net This interaction can pre-organize the molecule into a specific conformation, potentially reducing the entropic penalty of binding. Modifying substituents can tune the strength of this intramolecular bond; for example, adding electron-donating groups to the pyridine ring strengthens this interaction. rsc.org

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or its calculated equivalent (ClogP), is a crucial parameter in drug design. nih.gov It influences a drug's solubility, absorption, membrane permeability, and binding to both its intended target and off-target proteins like plasma proteins. For a series of analogs, there is often an optimal range of lipophilicity for maximum biological activity. tandfonline.com

In the context of SAR for 3-methoxypyridine-2-sulfonamide derivatives, modifying substituents will directly impact ClogP. Adding alkyl or aryl groups will increase lipophilicity, while adding polar groups like hydroxyls or amines will decrease it. A systematic analysis of how ClogP correlates with biological activity is a standard part of lead optimization. For example, in a series of anticancer sulfonamides, a clear correlation between decreasing lipophilicity and increasing activity was observed in some studies, while in others, optimizing lipophilicity was key to reducing toxicity and improving pharmacokinetic profiles. nih.govnih.govtandfonline.com

| Compound | R¹ (at 3-position) | R² (Sulfonamide) | ClogP (Calculated) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| A-1 | -OCH₃ | -NH₂ | 1.25 | 150 |

| A-2 | -OH | -NH₂ | 0.80 | 250 |

| A-3 | -OCH₃ | -NHCH₃ | 1.60 | 95 |

| A-4 | -Cl | -NH₂ | 1.75 | 110 |

| A-5 | -OCH₃ | -N(CH₃)₂ | 1.95 | 300 |

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the relationship between structural modifications, lipophilicity (ClogP), and biological activity (IC₅₀).

This illustrative table demonstrates how subtle changes—such as replacing the methoxy with a hydroxyl group (A-2 vs A-1) or methylating the sulfonamide nitrogen (A-3 vs A-1)—can alter ClogP and potentially impact inhibitory potency. Such analyses are fundamental to guiding the design of new, more effective derivatives. nih.govscispace.com

Computational Approaches in SAR Elucidation

The investigation of structure-activity relationships (SAR) for 3-methoxypyridine-2-sulfonamide derivatives has been significantly propelled by a range of computational methodologies. These in silico techniques offer deep insights into the molecular interactions that govern the biological effects of these compounds, thereby steering the rational design of new and more effective analogs. By simulating and forecasting how structural changes affect a compound's behavior at the molecular level, researchers can prioritize the synthesis of candidates with the greatest potential, which conserves significant time and resources. The main computational tools used to elucidate the SAR of this class of compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling creates a mathematical link between the chemical structure of a series of compounds and their biological activity. For derivatives of 3-methoxypyridine-2-sulfonamide, QSAR studies are key to pinpointing the essential physicochemical properties and structural features that determine their therapeutic effectiveness. nih.gov

In a typical QSAR study, a set of 3-methoxypyridine-2-sulfonamide analogs with known biological activities is utilized. A broad spectrum of molecular descriptors—such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties—are computed for each molecule. jbclinpharm.org Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or more sophisticated machine learning algorithms are then used to build a predictive model. nih.govni.ac.rs

For example, a hypothetical QSAR model for a series of 3-methoxypyridine-2-sulfonamide derivatives might show that a stronger electron-withdrawing nature on the pyridine ring and a particular range of hydrophobicity are positively correlated with inhibitory activity against a specific enzyme. Such a model offers a quantitative basis for predicting the activity of unsynthesized compounds, thus guiding the design of new derivatives with improved potency. researchgate.net

Table 1: Hypothetical QSAR Model Parameters for 3-Methoxypyridine-2-sulfonamide Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.55 | < 0.05 | Increased hydrophobicity is moderately correlated with higher activity. |

| Hammett Constant (σ) | 1.30 | < 0.01 | Strong electron-withdrawing groups on the pyridine ring significantly enhance activity. |

| Molecular Weight | -0.20 | < 0.05 | Increased molecular size is slightly detrimental to activity. |

| Dipole Moment | 0.25 | > 0.05 | No significant correlation with activity. |

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational method that predicts how a ligand will orient itself when it binds to a target protein. For 3-methoxypyridine-2-sulfonamide derivatives, docking simulations have been essential for visualizing and understanding the precise molecular interactions at the active site of their biological targets. nih.gov

These simulations enable researchers to forecast the binding conformation and affinity of a ligand. The procedure involves positioning the 3-methoxypyridine-2-sulfonamide derivative within the binding pocket of the target protein and employing a scoring function to assess the strength of the interaction. nih.gov The outcomes are frequently visualized to pinpoint key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. mdpi.com

For instance, docking studies might indicate that the sulfonamide group of 3-methoxypyridine-2-sulfonamide establishes crucial hydrogen bonds with particular amino acid residues (like Lysine and Arginine) in the active site. nih.gov The methoxy group on the pyridine ring could be shown to fit into a hydrophobic pocket, while the pyridine nitrogen may function as a hydrogen bond acceptor. mdpi.com This detailed insight into the binding mode facilitates targeted modifications to the lead compound to amplify these interactions and enhance binding affinity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking offers a static image of the ligand-target interaction, molecular dynamics (MD) simulations provide a dynamic perspective. ni.ac.rs MD simulations monitor the movements and conformational shifts of the ligand and protein over time, yielding a more realistic depiction of the binding event in a physiological setting. peerj.com

For derivatives of 3-methoxypyridine-2-sulfonamide, MD simulations can be employed to evaluate the stability of the docked conformation. tandfonline.com These simulations can determine if the key interactions identified through docking are preserved over time and can shed light on the flexibility of both the ligand and the protein's active site. ni.ac.rsnih.gov This information is vital for comprehending the energetic aspects of binding and for refining the design of more potent inhibitors.

For example, an MD simulation might reveal that a specific derivative of 3-methoxypyridine-2-sulfonamide triggers a distinct conformational change in the target protein upon binding, which is crucial for its inhibitory action. It can also help in identifying water molecules that might be pivotal in mediating the interaction between the ligand and the protein.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract model of the key steric and electronic features required for a molecule to produce a specific biological effect. researchgate.net Pharmacophore models for 3-methoxypyridine-2-sulfonamide derivatives are created based on the structures of known active compounds or from the ligand-protein complexes derived from docking or experimental data. tandfonline.com

A representative pharmacophore model for this class of compounds might include elements such as a hydrogen bond donor (from the sulfonamide NH), a hydrogen bond acceptor (from the sulfonamide SO2 or pyridine nitrogen), and a hydrophobic area (from the pyridine ring and its substituents). nih.gov

Once a dependable pharmacophore model is developed, it can serve as a 3D query to search extensive chemical databases for new compounds that fit the pharmacophoric features. nih.gov This method, known as virtual screening, facilitates the swift identification of novel chemical frameworks that are likely to have the desired biological activity. mdpi.com The compounds identified through virtual screening can then undergo further computational evaluation, like molecular docking, before being chosen for chemical synthesis and biological testing. This strategy markedly speeds up the discovery of new drug candidates.

Research Applications and Biological Target Studies Excluding Clinical Human Trials

Enzyme Inhibition Research

Derivatives of 3-methoxypyridine-2-sulfonamide have demonstrated notable inhibitory activity against several key enzyme systems, highlighting their potential in oncology and beyond.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR)

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com Consequently, dual inhibitors of PI3K and mTOR are of significant interest in oncology research. A series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated as potential PI3K/mTOR dual inhibitors. mdpi.com

One particularly potent derivative, compound 22c , which features a quinoline (B57606) core, exhibited strong inhibitory activity against both PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively. mdpi.com This compound also demonstrated significant anti-proliferative activity in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. mdpi.com Further studies showed that compound 22c could induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-116 cells, underscoring its potential as a dual inhibitor. mdpi.com The design strategy for these inhibitors often involves a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) scaffold as a key pharmacophore for potent PI3K inhibitory activity. mdpi.com

Another study reported on a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl) -pyridin-3-yl) phenyl sulfonamide derivatives as PI3K inhibitors. Within this series, compounds 191 and 192 displayed potent inhibitory activity against PI3K isoforms and mTOR. oncotarget.com Specifically, compound 191 had IC50 values of 7.3 nM (PI3Kα), 209 nM (PI3Kβ), 106 nM (PI3Kδ), 116 nM (PI3Kγ), and 208 nM (mTOR). Compound 192 showed IC50 values of 6.7 nM (PI3Kα), 24 nM (PI3Kβ), 21 nM (PI3Kδ), 181 nM (PI3Kγ), and 114 nM (mTOR). oncotarget.com

PI3K/mTOR Inhibition by 3-Methoxypyridine-2-sulfonamide Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 22c | PI3Kα | 0.22 | mdpi.com |

| 22c | mTOR | 23 | mdpi.com |

| 191 | PI3Kα | 7.3 | oncotarget.com |

| 191 | PI3Kβ | 209 | oncotarget.com |

| 191 | PI3Kδ | 106 | oncotarget.com |

| 191 | PI3Kγ | 116 | oncotarget.com |

| 191 | mTOR | 208 | oncotarget.com |

| 192 | PI3Kα | 6.7 | oncotarget.com |

| 192 | PI3Kβ | 24 | oncotarget.com |

| 192 | PI3Kδ | 21 | oncotarget.com |

| 192 | PI3Kγ | 181 | oncotarget.com |

| 192 | mTOR | 114 | oncotarget.com |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma, epilepsy, and cancer. nih.gov Pyridine-3-sulfonamides, a class of compounds structurally related to 3-methoxypyridine-2-sulfonamide, have been investigated as inhibitors of various human (h) CA isoforms.

In one study, a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. mdpi.com These compounds generally showed low activity against the ubiquitous hCA I isoform but exhibited a range of inhibitory potencies against the other isoforms, with K_I values reaching the nanomolar range for some derivatives against hCA II, IX, and XII. mdpi.com For instance, some of the synthesized compounds demonstrated K_I values as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com